molecular formula C6H11NO4 B15051742 (R)-2-((Methoxycarbonyl)amino)butanoic acid

(R)-2-((Methoxycarbonyl)amino)butanoic acid

Cat. No.: B15051742
M. Wt: 161.16 g/mol
InChI Key: OHRXVUZLLZTQMX-SCSAIBSYSA-N
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Description

®-2-((Methoxycarbonyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group of butanoic acid

Chemical Reactions Analysis

Types of Reactions: ®-2-((Methoxycarbonyl)amino)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ®-2-((Methoxycarbonyl)amino)butanoic acid can yield corresponding ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

®-2-((Methoxycarbonyl)amino)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules In biology, it is utilized in the study of enzyme mechanisms and protein structureIn industry, it is used in the production of biodegradable polymers and other materials .

Mechanism of Action

The mechanism by which ®-2-((Methoxycarbonyl)amino)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive compounds. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

®-2-((Methoxycarbonyl)amino)butanoic acid can be compared with other similar compounds such as (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides and tert-butyl amino acids . These compounds share similar structural features but differ in their reactivity and applications. For example, Fmoc amino acid azides are used as coupling agents in peptide synthesis, while tert-butyl amino acids are used in biocatalytic processes .

Conclusion

®-2-((Methoxycarbonyl)amino)butanoic acid is a versatile compound with significant applications in various fields of science and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R)-2-(methoxycarbonylamino)butanoic acid

InChI

InChI=1S/C6H11NO4/c1-3-4(5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m1/s1

InChI Key

OHRXVUZLLZTQMX-SCSAIBSYSA-N

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)OC

Canonical SMILES

CCC(C(=O)O)NC(=O)OC

Origin of Product

United States

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